Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
Trospium is an antagonist of muscarinic (M) receptors (Kis = 0.50-2.3 nM for human M1-5 recombinant receptors, respectively). Formulations containing antimuscarinics, including trospium, are used to manage overactive bladder by relieving urgency, frequency, and incontinence. Trospium chloride is an organic chloride salt of trospium. It is an antispasmodic drug used for the treatment of overactive bladder. It has a role as a muscarinic antagonist and an antispasmodic drug. It is an organic chloride salt and a quaternary ammonium salt. It contains a trospium. Trospium is an antispasmotic and anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Trospium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Troxacitabine is a dioxolane derivative and a novel L-configuration deoxycytidine analogue with potent antineoplastic activity. When incorporated into growing chain during DNA replication, troxacitabine stops DNA polymerization due to its unnatural L-configuration, in contrast to the normal nucleotides with D-configuration. As a result, this agent terminates DNA synthesis upon incorporated into DNA molecules, and consequently interrupts tumor cell proliferation. Troxacitabine is a nucleobase-containing molecular entity and a carbohydrate derivative. Troxacitabine is a nucleoside analog with antineoplastic activity. There has been growing interest in its development for the treatment of patients with refractory lymphoproliferative conditions.
Troxipide is an antiulcerative agent. It inhibits production of superoxide induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP;) in, and IL-8-induced migration of, isolated human polymorphonuclear (PMN) neutrophils when used at a concentration of 1 mM. Troxipide (100 and 200 mg/kg, i.p.) reduces the lesion size of gastric ulcers induced by diclofenac in rats. Troxipide is a drug used in the treatment of gastroesophageal reflux disease. Troxipide is a novel systemic non-antisecretory gastric cytoprotective agent with anti-ulcer, anti-inflammatory and mucus secreting properties irrespective of pH of stomach or duodenum. The unique gastric pH and content independent properties of troxipide include the following: Gastric mucosal protection, Stimulation of cytoprotective prostaglandins, Suppression of gastric inflammation, Enhancement of mucosal metabolism, Stimulation of mucosal microcirculation, and Anti-Helicobacter pylori action.